9-Propoxymethyl-10-hydroxy Camptothecin 9-Propoxymethyl-10-hydroxy Camptothecin
Brand Name: Vulcanchem
CAS No.: 1379512-11-4
VCID: VC0042114
InChI: InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1
SMILES: CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O
Molecular Formula: C24H24N2O6
Molecular Weight: 436.464

9-Propoxymethyl-10-hydroxy Camptothecin

CAS No.: 1379512-11-4

Cat. No.: VC0042114

Molecular Formula: C24H24N2O6

Molecular Weight: 436.464

* For research use only. Not for human or veterinary use.

9-Propoxymethyl-10-hydroxy Camptothecin - 1379512-11-4

CAS No. 1379512-11-4
Molecular Formula C24H24N2O6
Molecular Weight 436.464
IUPAC Name (19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Standard InChI InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1
Standard InChI Key VOZKRPHWHPUYPR-DEOSSOPVSA-N
SMILES CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O

Chemical Identity and Structure

9-Propoxymethyl-10-hydroxy Camptothecin (CAS No. 1379512-11-4) is a semi-synthetic derivative of camptothecin, featuring specific modifications to the parent structure to potentially enhance its pharmacological properties . The compound is characterized by the following structural and chemical properties:

PropertyValue
Chemical Name9-Propoxymethyl-10-hydroxy Camptothecin
CAS Number1379512-11-4
Molecular FormulaC24H24N2O6
Molecular Weight436.46 g/mol
Parent CompoundCamptothecin

The compound maintains the pentacyclic structure characteristic of camptothecins, including rings A through E with the critical E-ring lactone that is essential for biological activity. What distinguishes this derivative is the presence of a propoxymethyl substituent (-CH2OCH2CH2CH3) at the 9-position and a hydroxyl group (-OH) at the 10-position of the core structure . These modifications are strategic, as they alter the physicochemical properties of the molecule while preserving the pharmacophore responsible for topoisomerase I inhibition.

The propoxymethyl group at position 9 introduces a lipophilic character to this region of the molecule, potentially enhancing cell membrane permeability, while the 10-hydroxyl group is retained from 10-hydroxycamptothecin, a naturally occurring derivative with established antitumor properties . This combination of modifications represents a rational approach to drug design, leveraging the known structure-activity relationships of camptothecin derivatives.

Mechanism of Action

9-Propoxymethyl-10-hydroxy Camptothecin, like other members of the camptothecin family, primarily exerts its anticancer effects through the inhibition of topoisomerase I . Topoisomerase I is an essential nuclear enzyme that catalyzes the relaxation of supercoiled DNA during critical cellular processes including replication and transcription. This enzyme operates by creating temporary single-strand breaks in DNA, allowing the intact strand to rotate around the break, and subsequently resealing the break.

The mechanism of action can be described in several discrete steps:

  • The compound binds specifically to the topoisomerase I-DNA complex (rather than to the free enzyme).

  • It stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the religation step of the catalytic cycle.

  • When DNA replication machinery encounters these stabilized complexes, they are converted into permanent double-strand breaks.

  • These DNA lesions ultimately trigger cell cycle arrest and programmed cell death pathways .

This mechanism is particularly effective against cancer cells due to their rapid proliferation and consequent reliance on DNA replication, making them especially vulnerable to topoisomerase I inhibition . The selectivity is further enhanced by the higher expression levels of topoisomerase I frequently observed in various tumor types compared to normal tissues.

Challenge with CamptothecinsPotential Improvement in 9-Propoxymethyl-10-hydroxy Camptothecin
Poor water solubilityModified lipophilicity profile through 9-position substitution
Lactone ring instabilityRetained activity with potential for improved formulation approaches
Limited cellular uptakeEnhanced membrane permeability through strategic modification
Narrow therapeutic windowPotentially improved pharmacokinetic profile

The purification of 9-Propoxymethyl-10-hydroxy Camptothecin typically involves chromatographic techniques, particularly column chromatography using silica gel as the stationary phase. For analytical purposes and final purification, high-performance liquid chromatography (HPLC) is often employed to ensure the high purity required for research applications.

Drug Delivery Challenges and Innovations

Despite the potential advantages of 9-Propoxymethyl-10-hydroxy Camptothecin, its clinical application faces challenges common to many camptothecin derivatives. These challenges have spurred innovative approaches to drug delivery that may be applicable to this compound.

Challenges in Delivery

The primary challenges include:

  • Limited water solubility, restricting conventional administration routes and potentially reducing bioavailability

  • Lactone ring instability at physiological pH, with the active lactone form converting to the less active carboxylate form

  • Non-specific distribution, leading to potential off-target toxicities

  • Rapid clearance from the circulatory system

Innovative Delivery Approaches

Recent advances in drug delivery technology offer promising solutions to overcome these limitations:

Delivery SystemDescriptionPotential BenefitsReference
NanomedicinesNano-sized carriers including liposomes, polymeric nanoparticles, and micellesImproved solubility, stability and targeting
PEG-modified SystemsPolyethylene glycol conjugation or encapsulationExtended circulation time, reduced immunogenicity
PLGA NanoparticlesBiodegradable poly(lactic-co-glycolic acid) formulationsControlled release, enhanced permeation
Targeted DeliveryIncorporation of targeting ligands for specific tumor receptorsImproved tumor selectivity, reduced systemic toxicity

These delivery systems have shown promising results with related camptothecin derivatives and may be applicable to 9-Propoxymethyl-10-hydroxy Camptothecin. For example, nanoformulations have demonstrated significant improvements in the stability and water solubility of 10-hydroxycamptothecin, which shares structural similarities with the compound of interest .

The propoxymethyl modification at the 9-position may influence how the compound interacts with these delivery systems, potentially offering advantages in terms of loading efficiency or release kinetics compared to unmodified camptothecin or other derivatives. This interaction between molecular structure and delivery system performance represents an important area for future research.

Future Research Directions

The continued exploration of 9-Propoxymethyl-10-hydroxy Camptothecin and related compounds presents several promising avenues for future research, reflecting both the potential of this specific derivative and the broader interest in optimizing camptothecin-based anticancer agents.

Structural Optimization

Further modifications to the basic scaffold could yield derivatives with enhanced properties:

  • Additional substitutions at other positions to further modulate solubility and stability

  • Development of prodrug approaches specifically designed for 9-Propoxymethyl-10-hydroxy Camptothecin

  • Exploration of stereochemical influences on activity and pharmacokinetics

  • Structure-guided design of analogs with improved topoisomerase I binding affinity

Combination Therapies

Investigation of synergistic interactions with other therapeutic modalities could enhance efficacy:

  • Combination with DNA damaging agents that may complement topoisomerase I inhibition

  • Pairing with agents that inhibit DNA repair mechanisms to potentiate activity

  • Exploration of immunotherapy combinations to engage multiple anti-cancer mechanisms

  • Development of rational drug combinations based on molecular profiling of tumors

Advanced Delivery Systems

Continued refinement of delivery approaches could overcome inherent limitations:

  • Development of stimulus-responsive nanocarriers tailored to the properties of 9-Propoxymethyl-10-hydroxy Camptothecin

  • Exploration of implantable devices for localized delivery in specific tumor types

  • Investigation of carrier systems designed to maintain the active lactone form

  • Creation of targeted delivery systems directed at cancer-specific biomarkers

Expanded Applications

Exploration of activity beyond traditional cancer indications:

  • Evaluation against drug-resistant tumor types

  • Assessment of activity against cancer stem cells

  • Investigation of potential applications in viral infections where topoisomerase I plays a role

  • Exploration of activity in combination with emerging therapeutic approaches

These research directions reflect the continuing potential of camptothecin derivatives in cancer therapy and the importance of continued innovation in this field. The specific modifications present in 9-Propoxymethyl-10-hydroxy Camptothecin make it a valuable compound for exploring how structural changes influence the pharmacological properties of topoisomerase I inhibitors.

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